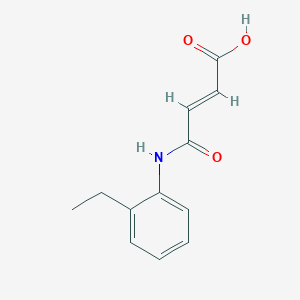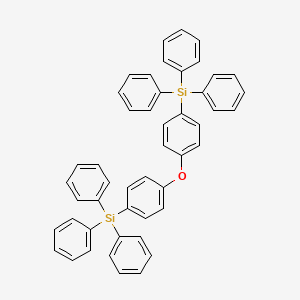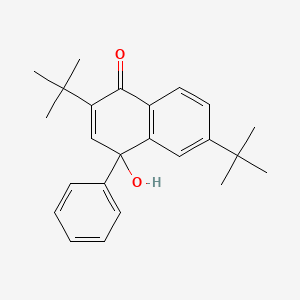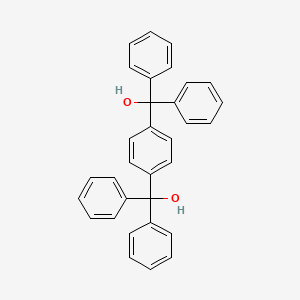
1,4-Phenylenebis(diphenylmethanol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Phenylenebis(diphenylmethanol) is an organic compound with the molecular formula C32H26O2 It is a derivative of diphenylmethanol, characterized by the presence of two diphenylmethanol groups attached to a central 1,4-phenylene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Phenylenebis(diphenylmethanol) can be synthesized through a multi-step process involving Friedel-Crafts alkylation and subsequent hydrolysis or alcoholysis. The general synthetic route involves the following steps:
Friedel-Crafts Alkylation: Benzene reacts with carbon tetrachloride (CCl4) in the presence of aluminum chloride (AlCl3) to form dichlorophenylmethane.
Hydrolysis: The dichlorophenylmethane undergoes hydrolysis to form diphenylmethanol.
Industrial Production Methods
Industrial production methods for 1,4-Phenylenebis(diphenylmethanol) typically involve large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Phenylenebis(diphenylmethanol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones.
Reduction: The compound can be reduced to form diphenylmethane derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is commonly used as a reducing agent.
Substitution: Electrophilic substitution reactions often use reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of diphenylmethane derivatives.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
1,4-Phenylenebis(diphenylmethanol) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1,4-Phenylenebis(diphenylmethanol) involves its interaction with molecular targets through its hydroxyl groups and aromatic rings. These interactions can lead to various biochemical and chemical effects, including modulation of enzyme activity and alteration of molecular pathways. The specific pathways and targets depend on the context of its application .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Phenylene-bis(di-p-tolylmethanol): Similar structure with di-p-tolylmethanol groups instead of diphenylmethanol.
N,N’-1,4-Phenylenebis(1,1-diphenylmethanimine): Contains imine groups instead of hydroxyl groups.
Uniqueness
1,4-Phenylenebis(diphenylmethanol) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C32H26O2 |
|---|---|
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
[4-[hydroxy(diphenyl)methyl]phenyl]-diphenylmethanol |
InChI |
InChI=1S/C32H26O2/c33-31(25-13-5-1-6-14-25,26-15-7-2-8-16-26)29-21-23-30(24-22-29)32(34,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24,33-34H |
Clé InChI |
KZTBUDZYXNLPIK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


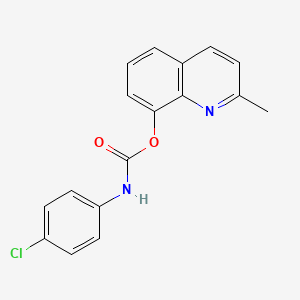
![3-Methyl-N-phenethyl-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride](/img/structure/B11953658.png)

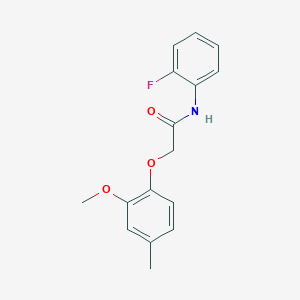
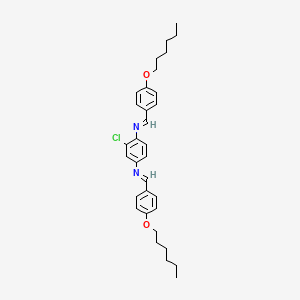

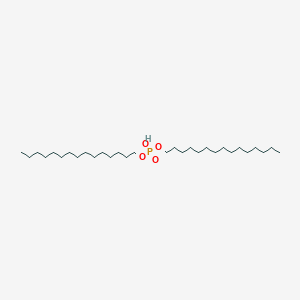
![3-{[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B11953676.png)
![3a,4,4a,6a,7,7a-Hexahydro-4,7-ethenocyclobuta[f][2]benzofuran-1,3-dione](/img/structure/B11953691.png)

